molecular formula C26H28O16 B14813409 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-8-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-8-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

Cat. No.: B14813409
M. Wt: 596.5 g/mol
InChI Key: WLZMHSRXFRAGGN-OXFDLZENSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through the glycosylation of luteolin. The process involves the use of glycosyl donors such as α-L-arabinopyranosyl and β-D-glucosyl residues under specific reaction conditions. The glycosylation reaction typically requires the presence of catalysts and controlled temperature and pH conditions to ensure the selective formation of the desired glycoside .

Industrial Production Methods: Industrial production of carlinoside often involves extraction from natural sources, such as the fruit of Citrus aurantium. The extraction process includes solvent extraction, purification, and crystallization steps to isolate carlinoside in its pure form .

Chemical Reactions Analysis

Types of Reactions: Carlinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carlinoside, each with distinct chemical and biological properties .

Scientific Research Applications

Carlinoside has a wide range of scientific research applications, including:

Mechanism of Action

Carlinoside exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C26H28O16

Molecular Weight

596.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O16/c27-5-13-17(33)20(36)22(38)26(41-13)42-25-18(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-23(14)15(19(25)35)24-21(37)16(32)11(31)6-39-24/h1-4,11,13,16-17,20-22,24,26-29,31-38H,5-6H2/t11-,13+,16-,17+,20-,21+,22+,24-,26-/m0/s1

InChI Key

WLZMHSRXFRAGGN-OXFDLZENSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O

Origin of Product

United States

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